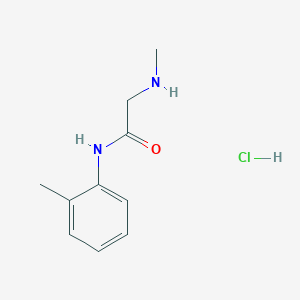

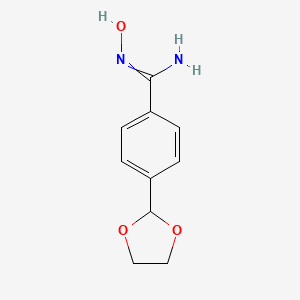

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride" is structurally related to a class of compounds known as acetamides, which are characterized by the presence of an amide functional group attached to an aromatic ring. These compounds have been the subject of various studies due to their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the acetylation of amines, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . In this process, N-methylaniline is acetylated with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product. Similarly, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide involves the reaction of an aromatic amine with an acid chloride . These methods could potentially be adapted for the synthesis of "2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations . These studies provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, which leads to the formation of silaheterocyclic compounds . These reactions are influenced by the nature of the substituents on the aromatic ring and the amide nitrogen. The reactivity of these compounds can be exploited in the synthesis of more complex molecules or in the modification of their physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Intermolecular hydrogen bonding plays a significant role in the self-association of these compounds in the solid state and in solution . These properties are important for understanding the behavior of the compounds in various environments and can influence their potential applications.

Propiedades

IUPAC Name |

2-(methylamino)-N-(2-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-5-3-4-6-9(8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODBNCSTMZLPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388588 |

Source

|

| Record name | 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride | |

CAS RN |

1049701-76-9 |

Source

|

| Record name | 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)